molecular formula C20H16N4O4S B7692307 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide

Cat. No.: B7692307
M. Wt: 408.4 g/mol
InChI Key: UXMIVKJIKUOPQH-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, a phenoxy group, and a thiazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, such as EGFR and VEGFR-2, which are involved in cancer progression . The compound’s binding to these targets disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(1,3-thiazol-2-YL)acetamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-26-14-8-6-13(7-9-14)18-23-19(28-24-18)15-4-2-3-5-16(15)27-12-17(25)22-20-21-10-11-29-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMIVKJIKUOPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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